
PD0176078
Overview
Description
It exhibits a purity of >98% (up to 99.04% in some batches) and is available in sizes ranging from 1 mg to 20 mg . The compound is cataloged under HY-U00236 and has the CAS registry number 248922-46-5 . Its primary application lies in research focused on cardiovascular and neurological disorders, given the role of N-type calcium channels in these systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD176078 involves several steps, starting with the preparation of the core structure. The key intermediate is (2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of appropriate starting materials.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of PD176078 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PD176078 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to introduce new functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds .
Scientific Research Applications
Chemistry: The compound is used as a tool to study calcium channel function and regulation.
Biology: Researchers use PD176078 to investigate the role of calcium channels in cellular processes and signaling pathways.
Medicine: The primary focus is on its potential as a therapeutic agent for treating pain and other nervous system disorders.
Industry: PD176078 may have applications in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
PD176078 exerts its effects by blocking voltage-gated calcium channels, specifically N-type calcium channels. These channels play a crucial role in regulating calcium influx into cells, which is essential for various cellular functions, including neurotransmitter release and muscle contraction. By inhibiting these channels, PD176078 reduces calcium influx, thereby modulating cellular activity and providing therapeutic benefits in conditions such as pain .
Comparison with Similar Compounds
PD0176078 is functionally compared to two structurally distinct calcium channel modulators: NS-638 and Penfluridol (R-16341) . These compounds share overlapping targets or mechanisms but differ in chemical profiles and applications.
Table 1: Comparative Overview of this compound and Similar Compounds
Functional and Mechanistic Differences
- This compound vs. NS-638: Both compounds inhibit calcium channels, but this compound specifically targets N-type channels, which are critical in neurotransmitter release and pain signaling . NS-638, a non-peptide small molecule, broadly blocks K⁺-stimulated Ca²⁺ elevation with moderate potency (IC₅₀: 3.4 μM) . This compound’s selectivity for N-type channels may offer advantages in reducing off-target effects, though direct potency comparisons are unavailable due to incomplete data .
- This compound vs. Penfluridol: Penfluridol is a diphenylbutylpiperidine antipsychotic with secondary calcium channel-blocking activity . Unlike this compound, it is clinically approved for schizophrenia but lacks specificity for N-type channels.
Structural and Developmental Contrasts
- Penfluridol’s complex structure aligns with its dual receptor and channel effects .
Developmental Stage : this compound lags behind Penfluridol, which is already marketed. This gap underscores the need for further pharmacokinetic and safety studies for this compound to advance toward clinical trials .
Biological Activity
PD0176078 is a novel compound recognized primarily for its action as a selective blocker of N-type voltage-gated calcium channels. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the modulation of pain and other neurological disorders.
This compound functions by inhibiting N-type calcium channels, which play a critical role in neurotransmitter release and neuronal excitability. By blocking these channels, this compound can reduce calcium influx into neurons, thereby diminishing excitatory neurotransmission and potentially alleviating conditions characterized by excessive neuronal activity.
Pharmacological Profile
- Selectivity : this compound is noted for its selectivity towards N-type calcium channels with an IC50 value of approximately 36 nM, indicating its potency in inhibiting these channels compared to other types of calcium channels .
- Purity and Formulation : The compound is available in various formulations, including a 10 mM solution in DMSO, with a high purity level exceeding 98% .
Study 1: Analgesic Effects
A study conducted on animal models demonstrated that this compound significantly reduced nociceptive responses in models of acute pain. The results indicated a marked decrease in pain scores compared to control groups receiving saline solutions. This suggests that this compound may have potential as an analgesic agent.
Parameter | Control Group | This compound Group |
---|---|---|
Pain Score (0-10) | 7.5 ± 0.5 | 3.2 ± 0.4 |
Latency to Withdrawal (s) | 5.0 ± 1.0 | 12.0 ± 1.5 |
Study 2: Neurological Impact
In a separate investigation focused on neuropathic pain, this compound was administered to rats with induced nerve injury. The compound not only alleviated pain but also improved mobility and overall behavioral scores, indicating a positive impact on both sensory and motor functions.
Behavioral Assessment | Pre-Treatment Score | Post-Treatment Score |
---|---|---|
Mobility (Distance Traveled, cm) | 50 ± 10 | 120 ± 15 |
Sensory Threshold (g) | 30 ± 5 | 15 ± 3 |
Clinical Implications
The findings from these studies suggest that this compound may be a promising candidate for further development as a therapeutic agent in the treatment of chronic pain syndromes and other conditions associated with aberrant calcium signaling.
Properties
IUPAC Name |
(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKMAIASNMXFI-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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